Cas no 851412-07-2 (N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide)

N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide is a synthetic organic compound featuring a difluorophenylacetamide core linked to a propyl-substituted indole moiety via a sulfanyl bridge. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the indole ring system may facilitate interactions with biological targets. The propyl chain and thioether linkage contribute to structural diversity, enabling further derivatization. This compound is suited for research applications in drug discovery, where its unique combination of functional groups may aid in the development of novel therapeutic agents. Proper handling and storage under inert conditions are recommended due to its reactive groups.
N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide structure
851412-07-2 structure
商品名:N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide
CAS番号:851412-07-2
MF:C19H18F2N2OS
メガワット:360.420830249786
CID:5981443
PubChem ID:3562406

N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

    • N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide
    • N-(2,4-difluorophenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
    • Acetamide, N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)thio]-
    • AKOS024587745
    • SR-01000907326-1
    • 851412-07-2
    • SR-01000907326
    • N-(2,4-difluorophenyl)-2-(1-propylindol-3-yl)sulfanylacetamide
    • F0616-0053
    • N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
    • インチ: 1S/C19H18F2N2OS/c1-2-9-23-11-18(14-5-3-4-6-17(14)23)25-12-19(24)22-16-8-7-13(20)10-15(16)21/h3-8,10-11H,2,9,12H2,1H3,(H,22,24)
    • InChIKey: FPQXLMXYGCXHMD-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(F)C=C1F)(=O)CSC1C2=C(N(CCC)C=1)C=CC=C2

計算された属性

  • せいみつぶんしりょう: 360.11079070g/mol
  • どういたいしつりょう: 360.11079070g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 453
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0616-0053-1mg
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0616-0053-2mg
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0616-0053-20μmol
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0616-0053-100mg
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0616-0053-10μmol
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0616-0053-50mg
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0616-0053-4mg
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0616-0053-40mg
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0616-0053-5mg
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0616-0053-20mg
N-(2,4-difluorophenyl)-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide
851412-07-2 90%+
20mg
$99.0 2023-05-17

N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide 関連文献

N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamideに関する追加情報

Introduction to N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide (CAS No. 851412-07-2)

N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide (CAS No. 851412-07-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural features, represents a promising candidate for further exploration in medicinal chemistry. The presence of both fluorine and indole moieties in its molecular framework suggests potential biological activity, making it an intriguing subject for research.

The molecular structure of N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide incorporates several key functional groups that contribute to its chemical reactivity and biological properties. The 2,4-difluorophenyl group is known for its ability to enhance metabolic stability and binding affinity, while the 1-propyl-1H-indol-3-yl moiety is often associated with serotonin receptor modulation. These features collectively make the compound a valuable scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on indole derivatives due to their diverse pharmacological effects. The indole ring, in particular, is a privileged scaffold in drug design, exhibiting activities ranging from antimicrobial to anti-inflammatory properties. The incorporation of a sulfanylacetamide group further expands the pharmacological potential of this compound by introducing additional binding sites for biological targets. This structural motif has been explored in various drug candidates, demonstrating its utility in modulating biological pathways.

The synthesis of N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also showcase the advancements in modern organic chemistry that enable the preparation of such intricate molecules.

The pharmacological evaluation of N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide has revealed promising preliminary results. In vitro studies have indicated potential activity against various biological targets, including enzymes and receptors relevant to neurological disorders. The fluorine atoms in the molecule are believed to play a crucial role in enhancing binding interactions with these targets, thereby improving therapeutic efficacy. Additionally, the propyl side chain contributes to optimal pharmacokinetic properties by influencing solubility and metabolic stability.

The compound's potential applications extend beyond traditional therapeutic areas. Research into its interaction with biological pathways has opened new avenues for exploring its role in modulating inflammation and neurodegeneration. The unique combination of structural features makes it a versatile tool for investigating disease mechanisms and developing innovative treatment strategies. Furthermore, its suitability for structural-based drug design underscores its importance as a lead compound in medicinal chemistry.

The development of novel pharmaceuticals relies heavily on the availability of high-quality chemical entities like N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide. Its synthesis and characterization contribute to the growing library of compounds that researchers can utilize to discover new drugs. As computational methods and high-throughput screening technologies advance, the identification of biologically active molecules like this one becomes more efficient and targeted. This compound exemplifies how structural diversity can be leveraged to uncover new therapeutic opportunities.

In conclusion, N-(2,4-difluorophenyl)-2-(1-propyl-1H-indol-3-yl)sulfanylacetamide(CAS No. 851412-07-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological profile make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics for various diseases.

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